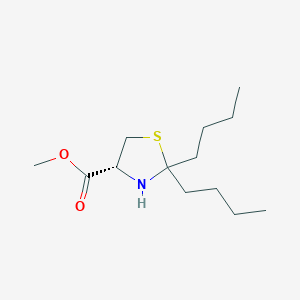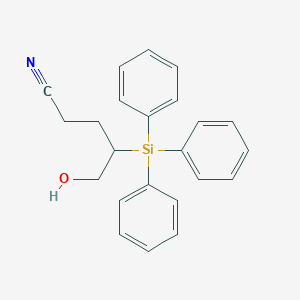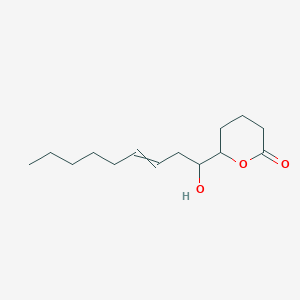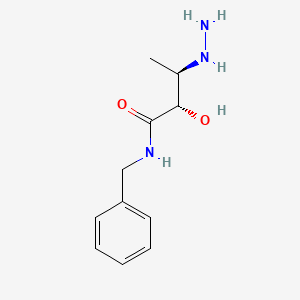![molecular formula C13H11N3O3 B14188265 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 922736-19-4](/img/structure/B14188265.png)
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is a complex organic compound that features a benzimidazole moiety fused with a cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione typically involves the condensation of benzimidazole derivatives with cyclobutene intermediates. One common method involves the reaction of 1H-benzimidazole-6-amine with ethoxy-substituted cyclobutene-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as CuCl and TMEDA in a solvent like DMSO at elevated temperatures (around 120°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or THF.
Substitution: NBS, NCS; in solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced cyclobutene derivatives.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is primarily attributed to its interaction with biological macromolecules. The benzimidazole moiety can bind to DNA, proteins, and enzymes, thereby modulating their activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities.
2-[(1H-Benzimidazol-2-yl)thio]acetic acid: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological relevance.
Uniqueness
3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione stands out due to its unique combination of a benzimidazole moiety and a cyclobutene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
922736-19-4 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
3-(3H-benzimidazol-5-ylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13-10(11(17)12(13)18)16-7-3-4-8-9(5-7)15-6-14-8/h3-6,16H,2H2,1H3,(H,14,15) |
Clé InChI |
AOVIRCPWZOUWLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
